molecular formula C17H16N2O2 B5834789 5-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5834789
M. Wt: 280.32 g/mol
InChI Key: OAUGTOSKEIBTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOMO and is a member of the oxadiazole family. It has a molecular formula of C17H16N2O2 and a molecular weight of 280.32 g/mol.

Scientific Research Applications

DMOMO has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMOMO has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, DMOMO has been found to exhibit herbicidal and insecticidal activities. In material science, DMOMO has been investigated for its potential use in organic light-emitting diodes and solar cells.

Mechanism of Action

The mechanism of action of DMOMO is not fully understood. However, studies have shown that it exhibits its biological activities through the inhibition of various enzymes and signaling pathways. For example, DMOMO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation. DMOMO has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
DMOMO has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it exhibits cytotoxicity towards various cancer cell lines such as breast cancer, lung cancer, and colon cancer. DMOMO has also been found to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vivo studies have shown that DMOMO exhibits anti-inflammatory activity and can reduce the severity of inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMOMO in lab experiments is its wide range of biological activities. It can be used to study various biological processes such as inflammation, cancer, and microbial infections. Another advantage is its relatively low toxicity towards normal cells. However, one of the limitations of using DMOMO is its low solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of DMOMO. One direction is the development of more efficient synthesis methods that can reduce the cost of production. Another direction is the investigation of its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Further studies are also needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, DMOMO can be further investigated for its potential use in agriculture and material science.

Synthesis Methods

The synthesis of 5-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2,5-dimethylbenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as chloroform or dichloromethane and is usually carried out at room temperature. The product is then purified through column chromatography to obtain pure DMOMO.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-4-5-12(2)15(10-11)17-18-16(19-21-17)13-6-8-14(20-3)9-7-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUGTOSKEIBTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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